One-Pot Synthesis from D-Glucose: Yield Comparison vs. 2-C-Methyl-D-arabinono-1,4-lactone
2-C-Methyl-D-ribono-1,4-lactone can be synthesized from D-glucose in a one-pot procedure without protecting groups via Amadori rearrangement with dimethylamine followed by calcium oxide treatment, achieving a direct crystallization yield of approximately 25% [1]. This contrasts with the protected 2-C-methyl-D-arabinono-1,5-lactone and unprotected 2-C-methyl-D-arabinono-1,4-lactone, which were prepared via Kiliani reaction from protected 1-deoxy-D-ribulose in a combined 60% yield [2]. While the arabinono-lactone combined yield is numerically higher, the ribono-lactone route is distinguished by its protecting-group-free, single-pot methodology enabling direct crystallization without chromatography.
| Evidence Dimension | Synthetic yield from carbohydrate precursor |
|---|---|
| Target Compound Data | Approximately 25% yield (direct crystallization, one-pot, protecting-group-free) |
| Comparator Or Baseline | 2-C-Methyl-D-arabinono-1,4-lactone and 2-C-methyl-D-arabinono-1,5-lactone: combined 60% yield (multi-step, protected precursor) |
| Quantified Difference | Combined arabinono-lactone yield higher (60% vs. 25%), but ribono-lactone route avoids protecting group manipulation and chromatographic purification |
| Conditions | Target compound: D-glucose → dimethylamine (Amadori) → aqueous calcium hydroxide, one-pot. Comparator: D-erythronolactone → protected 1-deoxy-D-ribulose → sodium cyanide (Kiliani reaction) |
Why This Matters
Procurement decisions for larger-scale synthesis may favor the ribono-lactone when operational simplicity (fewer unit operations, no chromatography) outweighs absolute yield percentage.
- [1] Kefurt, K., Kefurtová, Z., Pohl, R., et al. Tetrahedron: Asymmetry, 2008, 19, 2417-2424. One-pot synthesis from D-glucose yields approximately 25% directly crystallized 2-C-methyl-D-ribono-1,4-lactone. View Source
- [2] Kefurt, K., Kefurtová, Z., Pohl, R., et al. Tetrahedron: Asymmetry, 2008, 19, 2417-2424. Combined 60% yield for arabinonolactones via Kiliani reaction. View Source
